molecular formula C12H15NO2 B4033619 2-ethoxy-N-prop-2-enylbenzamide CAS No. 449791-21-3

2-ethoxy-N-prop-2-enylbenzamide

Cat. No.: B4033619
CAS No.: 449791-21-3
M. Wt: 205.25 g/mol
InChI Key: UPCNBGBNIUBYAQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-prop-2-enylbenzamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-2-ethoxybenzamide is 205.110278721 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

Research in chemical synthesis highlights the importance of N-allyl-2-ethoxybenzamide-related compounds in catalysis and organic transformations. For instance, a study reported an efficient Rh(III)-catalyzed stepwise ortho allylation of N-methoxybenzamides with polysubstituted allenes, showcasing the role of related compounds in C-H functionalization under mild conditions. This methodology is compatible with various functional groups and demonstrates the potential for axial chirality transfer, yielding optically active lactones (Rong Zeng, C. Fu, & Shengming Ma, 2012). Such studies underline the utility of N-allyl-2-ethoxybenzamide analogs in facilitating complex chemical syntheses and enhancing the toolkit for asymmetric catalysis.

Biochemical Investigations

In biochemical research, compounds structurally akin to N-allyl-2-ethoxybenzamide have been evaluated for their interaction with biological targets. An example is the development of fluorinated benzamide neuroleptics for dopamine D-2 receptor imaging. The study introduced (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved tracer, highlighting the impact of allyl substitution on binding affinity and imaging capabilities (J. Mukherjee et al., 1995). This underscores the relevance of N-allyl-2-ethoxybenzamide derivatives in the development of diagnostic tools and therapeutic agents, emphasizing their potential in targeting and visualizing specific receptors within the body.

Pharmaceutical Applications

Although the request excludes information on drug use, dosage, and side effects, it is worth noting that the structural framework of N-allyl-2-ethoxybenzamide and its analogs contribute significantly to pharmaceutical sciences. Research into similar compounds has led to the synthesis of molecules with potential therapeutic applications, including as inhibitors of bacterial cell division proteins, highlighting a path towards novel antibacterial agents (D. Haydon et al., 2010). These investigations demonstrate the importance of structural analogs of N-allyl-2-ethoxybenzamide in the search for new treatments for various diseases.

Properties

IUPAC Name

2-ethoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-9-13-12(14)10-7-5-6-8-11(10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCNBGBNIUBYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403871
Record name 2-ethoxy-N-prop-2-enylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449791-21-3
Record name 2-ethoxy-N-prop-2-enylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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